N-(2,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the coupling of the triazolopyrimidine core with 2,4-dimethoxyphenyl derivatives using suitable reagents and catalysts.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials with unique properties.
Biology
In biological research, N-(2,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It is explored for its ability to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: This compound shares structural similarities with N-(2,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide and is used in similar applications.
Disilane-bridged architectures: These compounds, although structurally different, exhibit similar electronic properties and are used in the development of advanced materials.
Uniqueness
This compound is unique due to its specific triazolopyrimidine core and the presence of the 2,4-dimethoxyphenyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15N5O4 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C14H15N5O4/c1-22-8-3-4-9(11(5-8)23-2)17-13(21)10-6-12(20)18-14-15-7-16-19(10)14/h3-5,7,10H,6H2,1-2H3,(H,17,21)(H,15,16,18,20) |
InChI Key |
GGCYWQJTXDCVFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=NC=NN23)OC |
Origin of Product |
United States |
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